6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of a spiro linkage between a benzo[e][1,3]oxazine and a piperidinone ring. The trifluoroacetate group adds to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the formation of the benzo[e][1,3]oxazine ring, followed by the introduction of the piperidinone moiety. The final step involves the addition of the trifluoroacetate group under controlled conditions to ensure the stability of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the spiro compound.
Scientific Research Applications
6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The trifluoroacetate group enhances its binding affinity and stability, making it a potent compound in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride
- 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one acetate
Uniqueness
Compared to similar compounds, 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group. This group enhances its chemical stability and reactivity, making it more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C15H17F3N2O4 |
---|---|
Molecular Weight |
346.30 g/mol |
IUPAC Name |
6-methylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H16N2O2.C2HF3O2/c1-9-2-3-11-10(8-9)12(16)15-13(17-11)4-6-14-7-5-13;3-2(4,5)1(6)7/h2-3,8,14H,4-7H2,1H3,(H,15,16);(H,6,7) |
InChI Key |
HHFKHKKBQALHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.